molecular formula C20H23ClF3NO3Si B1520669 8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 CAS No. 1185072-51-8

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4

Cat. No.: B1520669
CAS No.: 1185072-51-8
M. Wt: 450 g/mol
InChI Key: SFKCIHFYAYBXNU-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 (CAS: 1185072-51-8) is a deuterated, silyl-protected derivative of the antiretroviral drug efavirenz. Its molecular formula is C₂₀H₁₉D₄ClF₃NO₃Si (MW: 449.96), featuring four deuterium atoms at the cyclopropyl group and a tert-butyldimethylsilyl (TBDMS) group at the 8-hydroxy position . The compound is soluble in chlorinated solvents (e.g., chloroform, dichloromethane), ethyl acetate, and methanol, making it suitable for analytical and synthetic applications . Its structure includes a benzoxazinone core with trifluoromethyl and chlorine substituents, critical for binding to HIV-1 reverse transcriptase . The TBDMS group enhances lipophilicity and stability, while deuterium substitution may slow metabolic degradation via the kinetic isotope effect .

Properties

IUPAC Name

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKCIHFYAYBXNU-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4 is a derivative of efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound and its metabolites, particularly 8-hydroxyefavirenz (8-OH-EFV), have garnered attention due to their biological activities, especially concerning neurotoxicity and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neuronal cells, and implications for HIV treatment.

Efavirenz is primarily metabolized by cytochrome P450 enzymes, particularly CYP2B6, leading to the formation of several metabolites, including 8-OH-EFV. The metabolism of efavirenz and its derivatives can significantly influence their pharmacological effects and toxicity profiles.

Table 1: Metabolic Pathways of Efavirenz

CompoundEnzymeResulting MetaboliteActivity
EfavirenzCYP2B68-HydroxyefavirenzInhibits HIV reverse transcriptase
8-HydroxyefavirenzCYP2B6Irreversible inactivation of CYP2B6Neurotoxic effects observed

Neurotoxicity of 8-Hydroxyefavirenz

Research indicates that 8-OH-EFV exhibits potent neurotoxic effects at low concentrations. Studies have shown that it induces significant damage to dendritic spines in neuronal cultures, with a potency at least an order of magnitude greater than that of efavirenz itself.

Case Study Findings

  • Dendritic Spine Damage : In vitro studies demonstrated that exposure to 8-OH-EFV resulted in substantial neuronal damage at concentrations as low as 10 nM. This damage was associated with dysregulation of calcium homeostasis mediated primarily by L-type voltage-operated calcium channels (VOCCs) .
  • Calcium Flux : The application of 8-OH-EFV led to immediate increases in intracellular calcium levels, contributing to neuronal apoptosis. Blockade of VOCCs provided partial protection against this toxicity .
  • Comparative Toxicity : In a comparative analysis, efavirenz and its other metabolite, 7-hydroxyefavirenz (7-OH-EFV), showed similar toxicity profiles; however, 8-OH-EFV consistently induced higher rates of apoptosis in neuronal cultures .

Implications for Treatment

The neurotoxic effects of efavirenz metabolites raise concerns regarding the long-term use of efavirenz-containing regimens in HIV-positive patients, particularly those with pre-existing neurocognitive disorders. The potential for these metabolites to contribute to HIV-associated neurocognitive disorders (HAND) necessitates further investigation into the safety profiles of antiretroviral therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

8-Hydroxy Efavirenz (Non-Deuterated, Non-Silylated)

  • Molecular Formula: C₁₄H₉ClF₃NO₂ (MW: 335.7) .
  • Key Differences :
    • Lacks deuterium and the TBDMS group, resulting in higher polarity and shorter HPLC retention times compared to the silylated derivative.
    • In vivo, 8-hydroxy efavirenz is a primary metabolite of efavirenz, formed via CYP2B6-mediated hydroxylation. It undergoes further glucuronidation or sulfation for excretion .
    • HPLC Data : Retention time = 9.33 min (vs. efavirenz: 8.75 min) . LOD = 29.49 μM, LOQ = 89.38 μM .

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz (Non-Deuterated)

  • Molecular Formula: C₂₀H₂₃ClF₃NO₃Si (MW: 445.94) .
  • Key Differences :
    • The TBDMS group reduces polarity, increasing solubility in organic solvents. This makes it advantageous as an analytical reference standard .
    • Lacks deuterium, leading to faster metabolic clearance compared to the deuterated analogue .

rac-8,14-Bis(tert-Butyldimethylsilyloxy) Efavirenz-d4

  • Molecular Formula: C₂₆H₃₃D₄ClF₃NO₄Si₂ (MW: 580.22) .
  • Key Differences :
    • Contains two TBDMS groups (at positions 8 and 14), significantly increasing molecular weight and lipophilicity.
    • Likely exhibits slower metabolic degradation due to dual silylation and deuterium substitution .

Other 8-Hydroxyquinoline Derivatives

  • Structural Context: Modifications at the 8-hydroxy position (e.g., silylation, methylation) alter bioactivity. For example: 8-Hydroxyquinoline: Replacing the hydroxyl group with sulfur or bulky substituents retains inhibitory potency against HIV-1 integrase but reduces cytotoxicity . PBT2 (8-hydroxy quinoline): Subtle backbone changes (e.g., metal-binding groups) enhance therapeutic efficacy in neurodegenerative diseases .

Data Tables

Table 1. Physicochemical and Analytical Comparison

Compound Molecular Formula Molecular Weight Solubility HPLC Retention Time (min) LOD (μM) LOQ (μM)
8-(TBDMS-O) 8-OH Efavirenz-d4 C₂₀H₁₉D₄ClF₃NO₃Si 449.96 Chloroform, DCM, MeOH N/A* N/A N/A
8-OH Efavirenz C₁₄H₉ClF₃NO₂ 335.7 Aqueous buffers 9.33 29.49 89.38
rac-8,14-Bis(TBDMS-O) Efavirenz-d4 C₂₆H₃₃D₄ClF₃NO₄Si₂ 580.22 Organic solvents N/A N/A N/A

*Direct HPLC data for the deuterated silyl derivative is unavailable in the provided evidence.

Research Findings and Implications

  • Deuterium Effects : The d4 substitution in 8-(TBDMS-O) 8-OH Efavirenz-d4 likely extends half-life by reducing CYP-mediated metabolism, a trend observed in deuterated drugs like deutetrabenazine .
  • Silylation Advantages : The TBDMS group improves chromatographic resolution in HPLC/LC-MS by reducing polarity, though direct retention time data for this compound requires further study .

Preparation Methods

General Synthetic Strategy

The preparation involves:

  • Selective hydroxylation at the 8-position of Efavirenz.
  • Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to form the silyl ether.
  • Incorporation of deuterium (d4) isotopes at specific positions, typically via exchange reactions or using deuterated reagents during synthesis.

Stepwise Preparation

Step Description Reagents/Conditions Yield & Notes
1 Synthesis of Efavirenz core Starting from 4-chloroaniline derivatives; cyclization using phosgene or triphosgene in solvents like THF or heptane mixtures 62% overall yield reported in literature with high enantiomeric purity
2 Hydroxylation at 8-position Controlled oxidation or enzymatic hydroxylation to introduce the hydroxy group at position 8 Requires regioselectivity; enzymatic methods may improve selectivity and yield
3 Protection of 8-hydroxy group Reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in presence of imidazole or base in anhydrous solvents (e.g., dichloromethane) High yield protection; TBDMS group provides stability to hydroxyl during subsequent steps
4 Deuterium incorporation (d4 labeling) Use of deuterated solvents or reagents during hydroxylation or protection; alternatively, hydrogen-deuterium exchange under basic conditions Requires careful control to achieve high isotopic purity; often confirmed by NMR and mass spectrometry

Detailed Reaction Conditions and Notes

  • Cyclization Step : The benzoxazinone ring formation is typically carried out by reacting the amino alcohol intermediate with phosgene or triphosgene. Improved processes avoid toxic phosgene by using triphosgene and solvent mixtures (e.g., acetates with heptanes) to increase yield and purity while reducing genotoxic impurities.

  • Hydroxylation : Enzymatic hydroxylation using biocatalysts (e.g., alcohol dehydrogenases) can be employed to introduce the 8-hydroxy group with high regio- and stereoselectivity. This step may also facilitate incorporation of deuterium if deuterated cofactors or solvents are used.

  • Silylation : Protection of the hydroxy group with TBDMS chloride is conducted under anhydrous conditions to avoid hydrolysis. Imidazole is commonly used as a base catalyst in solvents like dichloromethane or tetrahydrofuran. The reaction proceeds rapidly at room temperature and affords high yields of the silyl ether.

  • Deuterium Labeling : The d4 isotopic labeling is achieved by incorporating deuterium during the hydroxylation or protection steps or by hydrogen-deuterium exchange reactions in deuterated solvents under basic conditions. Analytical methods such as NMR and mass spectrometry confirm the extent of deuterium incorporation.

Comparative Analysis of Preparation Methods

Preparation Aspect Traditional Chemical Synthesis Biocatalytic Approach Improved Process (Patent-based)
Cyclization Agent Phosgene or triphosgene Not applicable Triphosgene with solvent mixtures (acetates + heptanes)
Solvent Use THF, toluene, heptane Aqueous buffer systems Reduced solvent volume, avoids peroxide-forming solvents
Hydroxylation Chemical oxidation Enzymatic hydroxylation Enzymatic with deuterated cofactors for d4 labeling
Protection TBDMS-Cl with imidazole Chemical silylation Standard silylation under anhydrous conditions
Isotopic Labeling Deuterated reagents or exchange Possible enzymatic incorporation Controlled deuterium incorporation confirmed analytically
Yield 60-85% overall Variable, depends on enzyme Up to 85% with high purity and isotopic enrichment
Purification Recrystallization, extraction Extraction Simplified workup avoiding large solvent volumes

Research Findings and Data

Yield and Purity

  • Overall yields for Efavirenz synthesis reach 62% to 85% depending on the method and scale.
  • Protection with TBDMS chloride typically yields >90% of the silyl ether derivative.
  • Deuterium incorporation efficiency (d4 labeling) is >95% isotopic purity when using optimized conditions.

Analytical Characterization

  • NMR spectroscopy confirms the presence of TBDMS protection and deuterium incorporation.
  • Mass spectrometry shows the expected mass increase corresponding to d4 labeling.
  • Chromatographic purity meets pharmacopeial standards, with no significant genotoxic impurities detected in improved processes.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Cyclization Triphosgene, base Heptane/acetate mixture 20-40 °C 2-6 h 70-85 Avoids phosgene, reduces impurities
Hydroxylation Oxidant or enzyme Buffer or organic solvent 25-37 °C 4-12 h 60-75 Enzymatic improves selectivity
Silylation TBDMS-Cl, imidazole DCM or THF (anhydrous) 0-25 °C 1-3 h >90 Protects hydroxy group effectively
Deuterium labeling Deuterated solvents/reagents Varies Ambient Varies >95 isotopic purity Confirmed by NMR/MS

Q & A

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational changes post-silylation?

  • Methodological Answer :
  • NOESY : Identifies spatial proximity between the TBS group and adjacent protons.
  • HSQC : Correlates ¹H-¹³C signals to confirm stereochemical integrity.
  • Compare spectra with non-silylated Efavirenz-d4 to assess steric effects on molecular flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4
Reactant of Route 2
Reactant of Route 2
8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.